

## LDN-193189 Dihydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | LDN-193189 dihydrochloride |           |
| Cat. No.:            | B560336                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **LDN-193189 dihydrochloride**, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies.

## **Chemical and Physical Properties**

**LDN-193189 dihydrochloride** is a derivative of dorsomorphin and is recognized for its high potency and selectivity.[1] Key quantitative data are summarized in the table below.

| Property          | Value                                          | References |
|-------------------|------------------------------------------------|------------|
| Molecular Formula | C25H22N6 · 2HCl                                | [1]        |
| Molecular Weight  | 479.4 g/mol                                    | [1][2][3]  |
| CAS Number        | 1435934-00-1                                   | [1][2]     |
| Purity            | >98%                                           | [1]        |
| Solubility        | Soluble in water to 50 mM and in DMSO to 10 mM |            |
| Alternative Names | DM-3189                                        | [1][3]     |



# Mechanism of Action: Inhibition of the BMP Signaling Pathway

LDN-193189 is a highly selective inhibitor of the BMP signaling pathway.[1][4] It primarily targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).

#### **Key Inhibitory Targets:**

- ALK1 (ACVRL1): IC<sub>50</sub> = 0.8 nM[1][5]
- ALK2 (ACVR1): IC<sub>50</sub> = 0.8 nM[1][5]
- ALK3 (BMPR1A): IC<sub>50</sub> = 5.3 nM[1][5]
- ALK6 (BMPR1B): IC<sub>50</sub> = 16.7 nM[1][5]

By inhibiting these receptors, LDN-193189 effectively blocks the phosphorylation of downstream mediators, including SMAD1, SMAD5, and SMAD8.[2][3] This compound exhibits over 200-fold selectivity for BMP signaling compared to the TGF-β pathway. In addition to the canonical SMAD pathway, LDN-193189 has been demonstrated to inhibit BMP-mediated activation of non-SMAD pathways, including p38 MAPK, ERK1/2, and Akt signaling cascades. [6][7]

### **Signaling Pathway Diagram**

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.





Click to download full resolution via product page

BMP Signaling Pathway Inhibition by LDN-193189.

## Experimental Protocols In Vitro Kinase Assay for IC<sub>50</sub> Determination

A common method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of LDN-193189 against ALK kinases involves a radiometric filter binding assay.

#### Methodology:

- Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with γ-<sup>32</sup>P-ATP), a generic kinase substrate (e.g., myelin basic protein), and the purified recombinant kinase domain of the target ALK.
- Inhibitor Addition: Add varying concentrations of LDN-193189 (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is run in parallel.
- Initiation and Incubation: Initiate the kinase reaction by adding the enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
- Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.
- Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.



• Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

## **Western Blot Analysis of SMAD Phosphorylation**

This protocol is used to assess the effect of LDN-193189 on the phosphorylation of SMAD proteins in a cellular context.

#### Methodology:

- Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and grow to a desired confluency. Serum-starve the cells to reduce basal signaling, then pre-treat with various concentrations of LDN-193189 or vehicle (DMSO) for a defined period (e.g., 1 hour).
- BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP4) for a short duration (e.g., 30-60 minutes) to induce SMAD phosphorylation.
- Cell Lysis: Wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]



## **Experimental Workflow Diagram**

The following diagram outlines a typical workflow for evaluating the efficacy of LDN-193189 in a cell-based assay.





Click to download full resolution via product page

Workflow for Cell-Based Analysis of LDN-193189.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. stemcell.com [stemcell.com]
- 2. LDN 193189 dihydrochloride (CAS 1435934-00-1) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cellgs.com [cellgs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [LDN-193189 Dihydrochloride: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560336#ldn-193189-dihydrochloride-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com